

# Validating the Abscopal Effect of LTX-315 in Clinical Settings: A Comparative Guide

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## Compound of Interest

Compound Name:	LTX-315
CAS No.:	1345407-05-7
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The quest for immunotherapies that can turn a "cold" tumor "hot" and induce systemic, tumor-specific immune responses is a paramount goal in oncology. **LTX-315**, a first-in-class oncolytic peptide, has emerged as a promising agent capable of not only causing direct tumor lysis but also eliciting an "abscopal effect"—the regression of distant, non-injected tumors. This guide provides a comprehensive comparison of **LTX-315**'s performance with other therapies known to induce abscopal effects, supported by available clinical and preclinical data.

## LTX-315: Mechanism of Action and the Abscopal Effect

**LTX-315** is a nine-amino-acid peptide derived from human lactoferrin.[1] Its primary mechanism involves the disruption of tumor cell membranes, leading to immunogenic cell death (ICD).[1][2] This process releases a cascade of damage-associated molecular patterns (DAMPs) and tumor-associated antigens (TAAs), which in turn activate the innate and adaptive immune systems.[2][3] The subsequent infiltration of CD8+ T cells into the tumor microenvironment is a

key factor in both local and systemic anti-tumor activity.[4][5] Evidence from a Phase I trial (NCT01986426) has demonstrated this increase in intralesional CD8+ T cells post-treatment.[4]

The abscopal effect of **LTX-315** has been observed in preclinical models and suggested in clinical trials.[6] For instance, a patient with metastatic leiomyosarcoma in the Phase I trial experienced a 64% reduction in a non-injected lung lesion following the injection of a gluteal muscle lesion with **LTX-315**.

## Clinical Performance of LTX-315

Clinical trials have begun to quantify the efficacy of **LTX-315**, both as a monotherapy and in combination with other immunotherapies.

### LTX-315 Monotherapy

A Phase I dose-escalating study (NCT01986426) in patients with advanced solid tumors demonstrated that intratumoral **LTX-315** was well-tolerated and clinically active.[4] While no formal partial responses by immune-related response criteria were recorded for the overall disease burden, a substantial volume reduction ( $\geq 30\%$ ) of injected tumors was seen in 29% of patients.[4] Importantly, this trial provided clinical evidence of the abscopal effect.[4]

A notable success has been observed in a Phase II trial (NCT05188729) for basal cell carcinoma (BCC).[7]

Metric	LTX-315 in Basal Cell Carcinoma (Phase II)
Overall Response Rate (ORR)	97% <sup>[7]</sup>
Complete Histological Clearance	51% <sup>[7]</sup>
Overall Reduction in Tumor Size	86% <sup>[7]</sup>

### LTX-315 in Combination Therapy

Preclinical studies have shown a synergistic effect when **LTX-315** is combined with checkpoint inhibitors.[8] Clinical data is emerging from studies combining **LTX-315** with pembrolizumab (anti-PD-1) and ipilimumab (anti-CTLA-4).[9]

## Comparison with Alternative Abscopal Effect-Inducing Therapies

Several other cancer therapies have demonstrated the ability to induce an abscopal effect. Here, we compare **LTX-315** with some of the most notable examples.

### Talimogene Laherparepvec (T-VEC)

T-VEC is an oncolytic herpes virus approved for the treatment of advanced melanoma. The pivotal Phase III OPTiM trial (NCT00769704) provides robust data on its local and systemic effects.[\[10\]](#)[\[11\]](#)

Metric	T-VEC in Advanced Melanoma (OPTiM Trial)
Durable Response Rate (DRR)	16% <a href="#">[10]</a>
Overall Response Rate (ORR)	26% <a href="#">[10]</a>
Complete Response (CR) Rate	11% <a href="#">[10]</a>
Response in Injected Lesions ( $\geq 50\%$ size reduction)	64%
Response in Uninjected Non-Visceral Lesions ( $\geq 50\%$ size reduction)	34%
Response in Visceral Lesions ( $\geq 50\%$ size reduction)	15%

### PV-10 (Rose Bengal)

PV-10 is an investigational agent for intralesional injection that induces chemoablation of tumors. A Phase II trial in refractory metastatic melanoma showed promising results, including bystander lesion regression.[\[12\]](#)[\[13\]](#)

Metric	PV-10 in Refractory Metastatic Melanoma (Phase II)
Best Overall Response Rate (Target Lesions)	51% <a href="#">[12]</a>
Complete Response Rate (Target Lesions)	26% <a href="#">[12]</a>
Bystander Lesion Regression	Correlated with target lesion response <a href="#">[12]</a>
Complete Response (When all disease injected)	50% <a href="#">[14]</a>

## Radiotherapy in Combination with Immune Checkpoint Inhibitors

Combining local radiotherapy with systemic checkpoint inhibitors has been shown to enhance the abscopal effect.

Therapy Combination	Cancer Type	Abscopal Response Rate	Notes
Radiotherapy + Ipilimumab	Metastatic Melanoma	52% (11/21 patients) <a href="#">[15]</a>	Includes partial responses and stable disease in non-irradiated lesions.
Radiotherapy + Pembrolizumab	Metastatic NSCLC	41.7% <a href="#">[4]</a>	Pooled analysis of PEMBRO-RT and MDACC trials.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings.

### LTX-315 Phase I Trial (NCT01986426)

- Patient Population: Patients with advanced/metastatic solid tumors with at least one transdermally accessible lesion.[\[16\]](#)

- Dosing Regimen (Arm A): **LTX-315** was injected into a single lesion on three consecutive days in week 1, followed by weekly injections for weeks 2-6. From week 8, injections were administered every two weeks.[4][16]
- Dosing Regimen (Arm B, C, D): **LTX-315** was injected on two consecutive days for three weeks (Days 1, 2, 8, 9, 15, and 16). Arm C combined this with ipilimumab, and Arm D with pembrolizumab.[16][17]

## LTX-315 Phase II BCC Trial (NCT05188729)

- Patient Population: Adults with biopsy-proven basal cell carcinoma.[18]
- Dosing Regimen (Part 2): A total daily dose of 8 mg of VP-315 (**LTX-315**) was administered. Some cohorts received a loading dose of 4 mg on the first day. Treatment continued for up to three consecutive days per week for a maximum of two weeks, or until the lesion became necrotic.[19]

## T-VEC OPTiM Phase III Trial (NCT00769704)

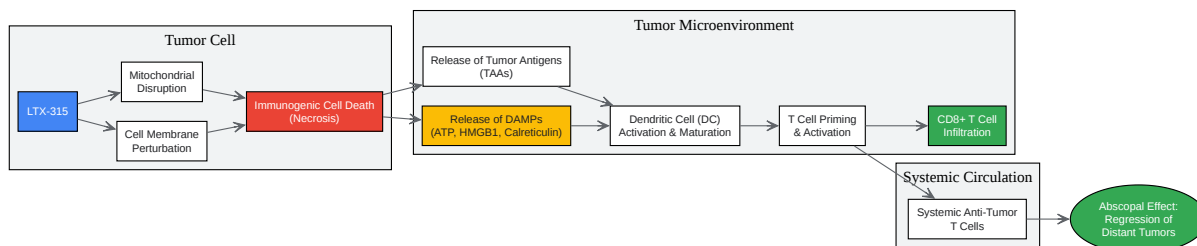
- Patient Population: Patients with unresectable Stage IIIb, IIIc, and IV melanoma.[11]
- Dosing Regimen: An initial dose of up to 4 mL of  $10^6$  PFU/mL was injected intralesionally. Three weeks later, subsequent doses of up to 4 mL of  $10^8$  PFU/mL were administered every two weeks.

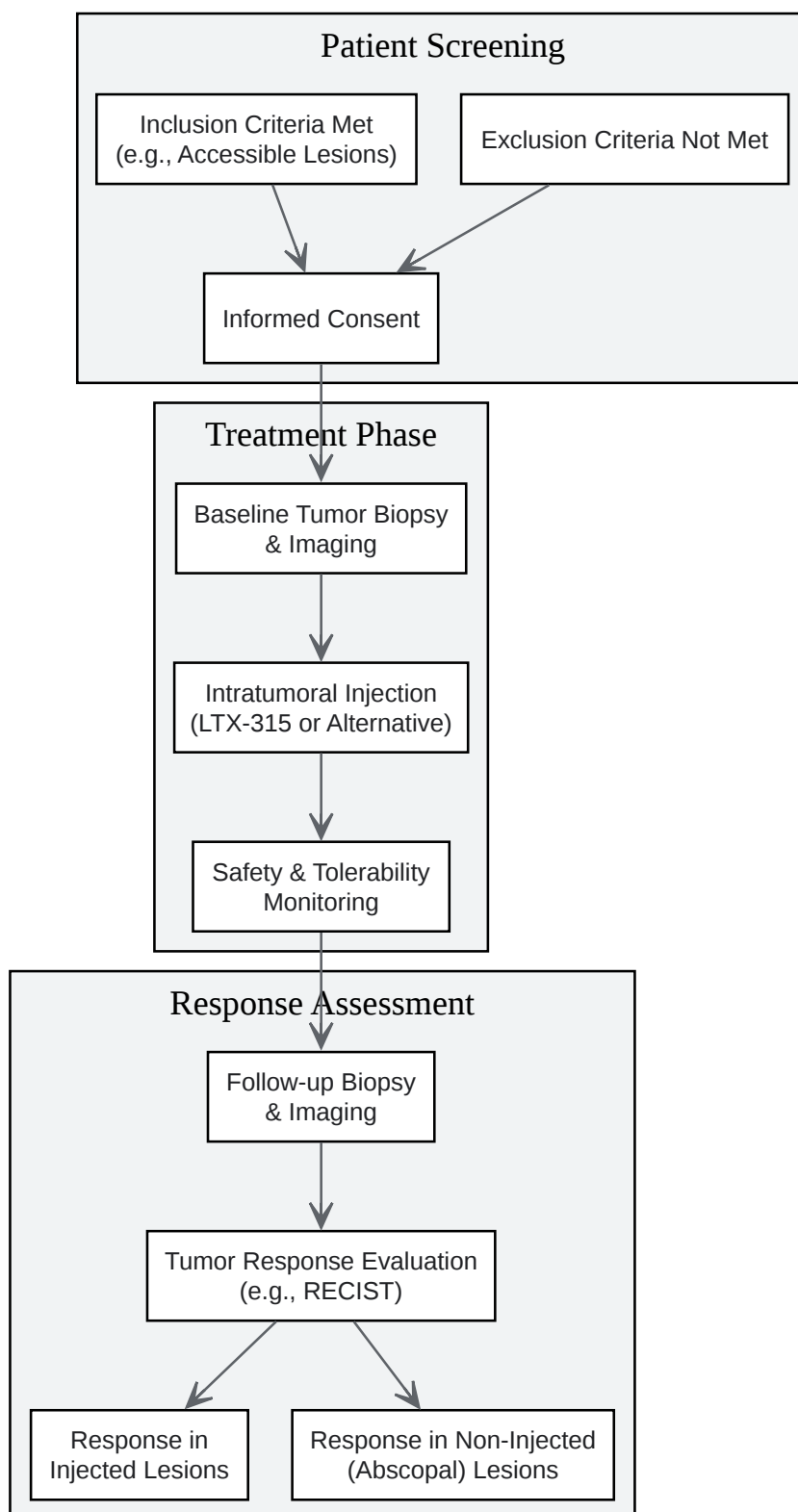
## PV-10 Phase II Melanoma Trial

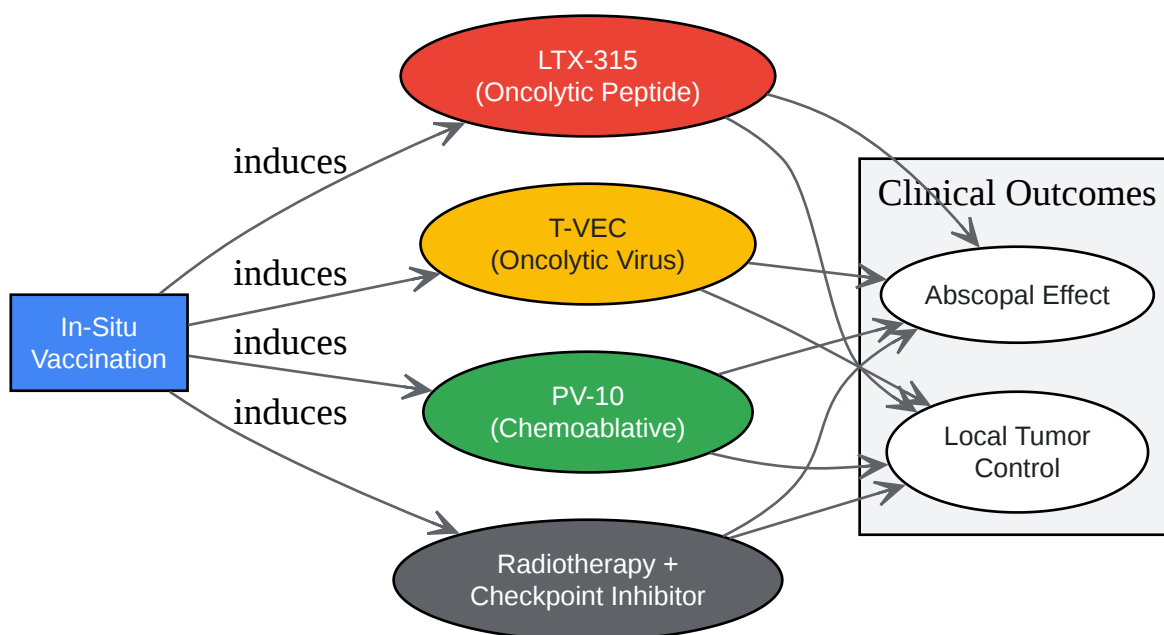
- Patient Population: Patients with refractory cutaneous or subcutaneous metastatic melanoma.[12][13]
- Dosing Regimen: Up to 20 lesions were injected with 0.5 mL of PV-10 per  $\text{cm}^3$  of lesion volume. Treatment could be repeated at weeks 8, 12, and 16 for new or persistent lesions. [13]

## Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.







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